molecular formula C6H7NO2 B1166842 N-Alkyl-N-benzylpyridinium chloride CAS No. 100765-57-9

N-Alkyl-N-benzylpyridinium chloride

Cat. No.: B1166842
CAS No.: 100765-57-9
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Description

Significance and Research Context of Pyridinium (B92312) Salt Chemistry

Pyridinium salts are not merely laboratory curiosities; they are integral to a wide array of chemical disciplines and applications. Their importance stems from their versatile reactivity and tunable properties. For instance, pyridinium salts that are liquid at room temperature are known as pyridinium ionic liquids and are explored as environmentally benign solvents in synthesis and catalysis. rsc.org

Historically, the chemistry of pyrylium (B1242799) salts, which are precursors to pyridinium salts, has been recognized for its utility in synthesizing a variety of heterocyclic compounds since the 1960s. nih.gov The high reactivity of the pyridinium ring allows for various nucleophilic addition reactions, making them key intermediates in the synthesis of more complex molecules, including pharmacologically active natural products like those containing piperidine (B6355638), dihydro-, and tetrahydropyridine (B1245486) structures. rsc.org

The applications of pyridinium salt chemistry are diverse, spanning from their use as building blocks for polymers to their role in materials science. nih.govrsc.org Research has also delved into their potential biological activities, with studies exploring their antimicrobial, antifungal, and anticancer properties. rsc.orgontosight.ai This broad spectrum of applications underscores the fundamental importance of understanding the synthesis, reactivity, and properties of pyridinium salts.

Overview of Academic Research Trajectories for N-Alkyl-N-benzylpyridinium Chloride

Academic research on this compound has followed several distinct, yet often interconnected, trajectories. A significant area of investigation revolves around its synthesis. The classical and most direct route involves the quaternization of pyridine (B92270) with benzyl (B1604629) chloride. This nucleophilic substitution reaction is typically carried out by refluxing the reactants in a polar aprotic solvent like acetonitrile (B52724). Researchers have explored optimizing reaction conditions, such as temperature and reactant stoichiometry, to improve yields and purity.

Another major research focus is the application of this compound as a corrosion inhibitor, particularly for steel in acidic environments. evitachem.com The mechanism of action involves the adsorption of the cationic head onto the negatively charged metal surface, while the benzyl and alkyl groups form a protective hydrophobic layer. evitachem.com Electrochemical studies have been instrumental in quantifying the effectiveness of these compounds in reducing corrosion rates. evitachem.com

Furthermore, the potential of this compound and its derivatives in the pharmaceutical field is an active area of research. evitachem.comontosight.ai Specifically, their structural similarity to known cholinesterase inhibitors has prompted investigations into their efficacy as potential therapeutic agents for conditions like Alzheimer's disease. evitachem.com Studies have shown that modifications to the N-benzylpyridinium structure can significantly influence its inhibitory activity against these enzymes. nih.gov

The surfactant properties of this compound have also been a subject of study, with applications in formulations requiring emulsification or stabilization. evitachem.com The length of the alkyl chain plays a crucial role in determining its surfactant efficacy.

Recent research has also explored more advanced synthetic methodologies, such as metal-free oxidative C-H amination, to access a broader range of N-alkylpyridinium salts under milder conditions. researchgate.net These newer methods offer a complementary approach to traditional synthetic routes and open up possibilities for creating novel pyridinium scaffolds with tailored properties. researchgate.net

Interactive Data Table: Research Focus on this compound

Research AreaKey FindingsRelevant Techniques
Synthesis The most common method is the quaternization of pyridine with benzyl chloride. Optimization of reaction conditions is crucial for high yields. Reflux, Nuclear Magnetic Resonance (NMR), Thin-Layer Chromatography (TLC)
Corrosion Inhibition Forms a protective film on metal surfaces, significantly reducing corrosion rates in acidic media. evitachem.comElectrochemical studies, Adsorption isotherm modeling evitachem.com
Pharmaceutical Research Derivatives show potential as cholinesterase inhibitors for neurodegenerative diseases. evitachem.comnih.govIn vitro enzyme inhibition assays, Molecular docking studies nih.gov
Surfactant Properties Acts as a cationic surfactant, with properties dependent on the alkyl chain length. evitachem.comSurface tension measurements, Emulsification tests
Advanced Synthetic Methods Novel methods like oxidative C-H amination are being developed for milder and more versatile synthesis. researchgate.netHeterocyclic Group Transfer (HGT) reactions researchgate.net

Properties

CAS No.

100765-57-9

Molecular Formula

C6H7NO2

Synonyms

N-Alkyl-N-benzylpyridinium chloride

Origin of Product

United States

Synthetic Methodologies and Derived Chemical Transformations of N Alkyl N Benzylpyridinium Chloride

Quaternization Reactions in N-Alkyl-N-benzylpyridinium Chloride Synthesis

The primary method for synthesizing this compound is through the quaternization of pyridine (B92270) derivatives. This reaction, a type of N-alkylation, involves the formation of a quaternary ammonium (B1175870) salt from a tertiary amine and a halide. Specifically, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of an alkylating agent, such as a benzyl (B1604629) halide.

Direct Alkylation of Pyridine Derivatives with Benzyl Halides

Direct alkylation, often referred to as the Menshutkin reaction, is the most straightforward and widely used method for preparing N-Alkyl-N-benzylpyridinium salts. researchgate.net This nucleophilic substitution reaction involves treating a pyridine derivative with a benzyl halide, typically benzyl chloride. The nitrogen atom of the pyridine acts as a nucleophile, attacking the benzylic carbon and displacing the halide, which then becomes the counter-ion to the newly formed pyridinium (B92312) cation.

The general reaction is as follows: Pyridine + Benzyl Chloride → N-Benzylpyridinium chloride

This process is commonly carried out by refluxing the reactants in a suitable solvent. For instance, a typical laboratory-scale synthesis involves refluxing equimolar amounts of pyridine and benzyl chloride in acetonitrile (B52724) at approximately 80°C for several hours. The reaction's exothermic nature requires careful temperature control to prevent the formation of by-products. The resulting N-benzylpyridinium salt can often be isolated through precipitation and purified by recrystallization.

Catalytic Enhancements in N-Alkylation Processes

While direct alkylation can proceed without a catalyst, certain catalytic enhancements can improve reaction efficiency and reduce synthesis time. evitachem.com The use of bases like potassium carbonate or sodium carbonate can facilitate the N-alkylation process. evitachem.com

In related N-alkylation reactions, such as the synthesis of N-alkylated sulfonamides, manganese-based pincer complexes have been employed as catalysts in "borrowing hydrogen" or "hydrogen auto-transfer" systems. researchgate.net This method allows for the use of alcohols as alkylating agents, representing a more sustainable approach. For example, the N-alkylation of p-toluenesulfonamide (B41071) with benzyl alcohol has been optimized using a Mn(I) PNP pincer precatalyst and potassium carbonate as a base at 150°C. researchgate.net Although this specific example does not produce a pyridinium salt, it demonstrates advanced catalytic strategies that could be adapted for related quaternization reactions.

Optimization of Reaction Conditions and Solvent Systems, including Ionic Liquids

The efficiency and yield of this compound synthesis are highly dependent on reaction conditions such as temperature and the choice of solvent. A variety of solvents have been successfully employed, including polar aprotic solvents like acetonitrile, acetone, and dimethylformamide (DMF). researchgate.netsrce.hr Butanone has also been identified as a convenient solvent, sometimes requiring only a single recrystallization for purification. researchgate.net

Research has shown that the presence of water can dramatically accelerate the quaternization reaction. The use of water or a water-containing organic solvent can significantly shorten the reaction time and increase the conversion rate of the tertiary amine to the quaternary ammonium salt. googleapis.com This effect allows the reaction to proceed efficiently at moderate temperatures, typically between 40 to 70°C. googleapis.com

Ionic liquids themselves have been used as reaction media for the synthesis of other ionic liquids, including pyridinium-based salts. evitachem.comalfa-chemistry.com This approach can enhance the solubility of reactants and improve the yield and purity of the final product. evitachem.com The use of ionic liquids as solvents aligns with green chemistry principles by providing an alternative to volatile organic solvents. alfa-chemistry.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Reactants Catalyst/Base Solvent Temperature Time Yield/Outcome Reference
Pyridine, Benzyl chloride None Acetonitrile 80°C (Reflux) 1-3 hours Direct synthesis of N-benzylpyridinium chloride.
Tertiary Amine, Benzyl halide None Water or Water-containing organic solvent 40-70°C Shorter reaction time Greatly increased rate of conversion. googleapis.com
N,N-dimethylalkylamines, Benzyl chloride None Butanone Not specified Not specified Convenient synthesis, easy purification. researchgate.net
Alkyl Amine, Benzyl chloride Potassium carbonate Not specified 70-100°C Several hours Facilitates reaction, reduces time. evitachem.com
Pyridine, Benzyl chloride None Ionic Liquids Not specified Not specified Can improve yields and purity. evitachem.com

Synthesis of Diversified this compound Derivatives

The versatility of the N-Alkyl-N-benzylpyridinium scaffold allows for extensive diversification. By modifying the alkyl chain, the benzyl group, or the pyridine ring itself, a wide array of derivatives with tailored properties can be synthesized.

Strategies for Alkyl Chain and Benzyl Moiety Functionalization

Functionalization is typically achieved by using pre-functionalized starting materials in the quaternization reaction. This "bottom-up" approach is the most common strategy for introducing specific functional groups onto the final molecule.

For the benzyl moiety, substituted benzyl halides are frequently used. For example, a library of N-benzylpyridinium-curcumin derivatives was synthesized by reacting curcumin-based pyridyl compounds with various substituted benzyl bromides. nih.gov This allows for the introduction of groups such as fluoro, chloro, methyl, and methoxy (B1213986) onto the benzyl ring. nih.gov Similarly, the synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved using substituted benzyl bromides with both electron-donating and -withdrawing groups. nih.gov

Functionalization of the alkyl chain can be achieved by incorporating functionalities like ester groups. This strategy has been employed to design biodegradable pyridinium ionic liquids, where the ester-containing side chain is susceptible to hydrolysis. rsc.org Another approach involves the electrooxidative C-H functionalization of electron-rich arenes, which enables the synthesis of benzylic pyridinium salts and offers broad functional group tolerance, including compatibility with aryl bromides for subsequent cross-coupling reactions. researchgate.net

Preparation of Substituted N-Alkyl-N-benzylpyridinium Salts

The synthesis of substituted N-Alkyl-N-benzylpyridinium salts involves the reaction of a substituted pyridine with a benzyl halide or a pyridine with a substituted benzyl halide. This allows for the introduction of a wide range of functional groups on either aromatic ring system.

For instance, research has demonstrated the synthesis of N-benzyl pyridones from O-alkylated 2-hydroxy pyridines through a LiI-promoted O- to N-alkyl migration, which serves as an efficient method for preparing these specific substituted salts. nih.gov The direct C-4 selective alkylation of the pyridine ring using nickel/Lewis acid cooperative catalysis offers another route to substituted pyridines, which could then be quaternized to form the desired salts. nih.govacs.org

The synthesis of a series of N-benzylpyridinium derivatives with potent acetylcholinesterase inhibitory activity showcases the preparation of substituted salts. nih.gov In this work, various substituted benzyl bromides were reacted with pyridyl precursors to yield a range of final products with different substituents on the benzyl ring. nih.gov

Table 2: Examples of Synthesized N-Alkyl-N-benzylpyridinium Derivatives

Pyridine Derivative Benzyl Halide Derivative Resulting Derivative Application/Significance Reference
Pyridine-4-aldoxime Propyl dibromide N-(3-bromo)propyl-4-hydroxyiminomethylpyridinium bromide Precursor for potential drug synthesis. srce.hr
Curcumin-based pyridyl compound 4-Fluorobenzyl bromide N-(4-Fluorobenzyl)pyridinium-curcumin derivative Potent acetylcholinesterase (AChE) inhibitor. nih.gov
Pyridine Benzyl bromide with ester side chain Ester-functionalized pyridinium salt Biodegradable ionic liquid. rsc.org
2-Hydroxypyridine (as O-benzylated precursor) Benzyl bromide (used to make precursor) N-Benzyl pyridone (via O- to N-alkyl migration) Efficient synthesis of N-alkylated heterocycles. nih.gov
3-(2-aminophenyl)quinazolin-4(3H)-one Various aliphatic and benzyl bromides N-Alkyl substituted benzimidazoquinazolinones Synthesis of antitumor agents. nih.gov

Mechanistic Aspects of this compound Formation

The synthesis of this compound is fundamentally a quaternization reaction. This process involves the formation of a new carbon-nitrogen bond between the pyridine ring and the benzyl group. The most common synthetic route is the reaction of a pyridine derivative with a benzyl chloride derivative. This transformation is a classic example of a nucleophilic substitution reaction, where the nitrogen atom of the pyridine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion, which serves as the leaving group.

The precise mechanism of this nucleophilic substitution can, in principle, follow two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) route. The operative pathway is highly dependent on the specific reactants, solvent, and general reaction conditions. quora.com

Nucleophilic Substitution Pathways (SN1/SN2)

The formation of this compound from a pyridine and benzyl chloride proceeds via a nucleophilic substitution reaction. This reaction can be described by two limiting mechanistic models: SN1 and SN2. quora.comquora.com

The SN2 Pathway

The bimolecular nucleophilic substitution (SN2) mechanism is a single-step, or concerted, process. youtube.com In this pathway, the pyridine nucleophile attacks the electrophilic carbon atom of benzyl chloride at the same time as the carbon-chlorine bond is breaking. youtube.com This proceeds through a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile (pyridine) and the substrate (benzyl chloride), making it a second-order reaction. youtube.com

Kinetic studies on the reaction of various substituted benzyl chlorides with pyridine in dimethylformamide (DMF) have provided evidence for this mechanism. koreascience.kr The investigation revealed large negative activation entropies and negative activation volumes, which are characteristic of a bimolecular reaction where two molecules come together to form the transition state. koreascience.kr This suggests that under these specific conditions, the reaction proceeds through an SN2 pathway. The SN2 mechanism is generally favored for primary halides like benzyl chloride because the reaction center is relatively unhindered, allowing for the backside attack of the nucleophile. youtube.com

The SN1 Pathway

In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is a two-step process. youtube.com The first and rate-determining step involves the slow, spontaneous dissociation of the benzyl chloride to form a chloride ion and a benzyl carbocation intermediate. quora.comyoutube.com This carbocation is then rapidly attacked by the pyridine nucleophile in the second step to form the final product. The rate of the SN1 reaction is dependent only on the concentration of the substrate (benzyl chloride), as the formation of the carbocation is the slowest step. youtube.com

A primary factor that makes the SN1 pathway plausible for benzyl chloride is the significant resonance stabilization of the resulting benzyl carbocation. quora.comdoubtnut.comdoubtnut.com The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring, spreading the charge over several atoms and thus stabilizing the intermediate. quora.com This stabilization lowers the activation energy required for carbocation formation. The SN1 mechanism is typically favored by polar protic solvents (like water or alcohols), which can solvate and stabilize both the carbocation intermediate and the leaving group. quora.comyoutube.com Therefore, while kinetic data may point to an SN2 mechanism under certain conditions (e.g., in DMF), a shift to more polar, protic solvents could favor an SN1 pathway. quora.comkoreascience.kr

Ultimately, the reaction of benzyl chloride with pyridine can be considered a borderline case, with the potential to proceed through either SN1 or SN2 pathways, or a spectrum in between, depending on the specific reaction conditions employed. quora.comquora.com

Reactivity Profiles and Mechanistic Investigations of N Alkyl N Benzylpyridinium Salts

Nucleophilic Reactivity of the Pyridinium (B92312) Core

The positively charged nitrogen atom in the pyridinium ring makes the N-Alkyl-N-benzylpyridinium salt susceptible to nucleophilic attack. This reactivity is central to many of its applications.

The dearomatization of pyridinium salts through nucleophilic addition is a key method for creating chiral N-heterocycles, which are important in natural products and pharmaceuticals. nih.gov

Grignard Reagents: The addition of Grignard reagents to N-benzylpyridinium salts can be controlled to achieve high regioselectivity and enantioselectivity, particularly with the use of a chiral copper catalyst. This reaction yields enantioenriched 1,4-dihydropyridines (1,4-DHPs). nih.govacs.org For instance, the reaction of N-benzyl-3-cyanopyridinium salt with various Grignard reagents in the presence of a copper catalyst has been shown to produce 1,4-DHP products with high yields and enantiomeric excess. acs.org The choice of the N-substituent on the pyridinium salt significantly influences the reaction's success, with N-benzyl groups often providing good results. nih.gov

The general mechanism involves the Grignard reagent, a strong nucleophile, attacking the electron-deficient carbon of the nitrile, which results in the formation of an imine that can then be hydrolyzed to a ketone. youtube.commasterorganicchemistry.com

Hydride Donors: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used for the reduction of the pyridinium ring. The reduction of 3- and 4-substituted pyridinium salts with NaBH₄ has been shown to regioselectively produce 1,2,5,6-tetrahydropyridines. tandfonline.com The yields of these reactions are influenced by the nature and position of substituents on both the phenyl and pyridyl rings, as well as the length of the chain connecting the aryloxy and pyridyl groups. tandfonline.com

Table 1: Regioselective Addition of Grignard Reagents to N-Benzyl-3-cyanopyridinium Salt

Grignard Reagent Product Yield (%) Enantiomeric Excess (ee, %)
Linear Grignard Reagents 4a–4f up to 91 up to 94
β- and γ-branched Grignard Reagents 4g–4i up to 92 up to 91

Data sourced from studies on copper-catalyzed asymmetric dearomatization. acs.org

The benzyl (B1604629) group of N-Alkyl-N-benzylpyridinium chloride can be displaced through nucleophilic substitution reactions. evitachem.com The quaternary nitrogen atom can undergo nucleophilic attack by various anions, leading to the formation of different salts. evitachem.com The efficiency of these displacement reactions is influenced by the nature of the nucleophile and the reaction conditions.

The nucleofugality of the benzyl group is a key factor in these reactions. Studies on related N-benzylpyridinium compounds have explored how substituents on the benzyl group affect its leaving group ability. For example, research on curcumin (B1669340) derivatives with N-benzyl pyridinium moieties showed that the size of the substituent on the benzyl residue can impact the compound's inhibitory activity on acetylcholinesterase (AChE), suggesting that steric factors can influence the interaction with a biological target. nih.gov

Reduction Chemistry of N-Alkyl-N-benzylpyridinium Salts

The reduction of N-Alkyl-N-benzylpyridinium salts is a valuable transformation for the synthesis of piperidine (B6355638) derivatives, which are prevalent in many biologically active compounds.

Asymmetric hydrogenation of pyridinium salts is a powerful method for producing chiral piperidines. Iridium catalysts, particularly those with chiral phosphole-based ligands like MP²-SEGPHOS, have been successfully used for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, yielding 2-aryl-substituted piperidines with high enantioselectivity. nih.gov The use of simple benzyl and other alkyl groups as activating groups on the pyridine (B92270) nitrogen is crucial for this transformation. nih.gov

Another approach involves a rhodium-catalyzed reductive transamination of pyridinium salts. This method uses a chiral primary amine under reducing conditions with formic acid to produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.netdicp.ac.cn This reaction proceeds through a transamination mechanism where the chiral amine replaces the original nitrogen of the pyridinium ring. researchgate.netdicp.ac.cn

Table 2: Catalytic Systems for Asymmetric Hydrogenation of N-Alkyl-N-benzylpyridinium Salts

Catalyst System Substrate Product Key Features
Iridium-phosphole catalyst (MP²-SEGPHOS) N-alkyl-2-alkylpyridinium salts 2-Aryl-substituted piperidines High enantioselectivity
Rhodium-catalyst with chiral primary amine Pyridinium salts Chiral piperidines and fluoropiperidines Excellent diastereo- and enantio-selectivity, broad functional group tolerance

Information compiled from studies on asymmetric hydrogenation of pyridinium salts. nih.govresearchgate.netdicp.ac.cn

The selective reduction of the pyridinium ring in N-Alkyl-N-benzylpyridinium salts leads to the formation of piperidines. A rhodium-catalyzed transfer hydrogenation using formic acid can effectively reduce pyridinium salts to N-(hetero)aryl piperidines. nih.govacs.org This process involves the initial formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. nih.govacs.org

The reduction of pyridinium salts with sodium borohydride (NaBH₄) is a common method for synthesizing piperidine derivatives. tandfonline.com This reaction typically yields 1,2,5,6-tetrahydropyridines regioselectively. tandfonline.com Furthermore, hydrogenolysis of N-benzylpyridinium salts can be employed to form the corresponding pyridines. acs.org

Decomposition and Rearrangement Processes

Under certain conditions, N-Alkyl-N-benzylpyridinium salts can undergo decomposition. Thermal decomposition typically occurs at temperatures above 200°C. evitachem.com Under strongly basic conditions, these salts can decompose to form pyridine derivatives and other by-products. evitachem.com

Rearrangement reactions have also been observed. For instance, photoredox-mediated activation of N-benzyl-N-aminopyridinium reagents can lead to a semipinacol rearrangement for the synthesis of β-amino (spiro)cyclic ketones. nih.gov

Thermally Induced Pathways

The thermal stability and decomposition mechanisms of N-Alkyl-N-benzylpyridinium salts are critical parameters for their application, particularly when used as ionic liquids or in high-temperature processes. The primary thermal degradation route for quaternary ammonium (B1175870) salts, including N-benzylpyridinium chloride, is generally considered to be a reverse Menshutkin reaction. chinesechemsoc.org This process involves dealkylation, resulting in the formation of neutral species. In the case of N-benzylpyridinium chloride, this would lead to the formation of pyridine and benzyl chloride.

Another proposed mechanism for the thermal decomposition of N-alkylpyridinium chlorides is an intramolecular β-elimination. chinesechemsoc.org This pathway proceeds through a five-centered transition state that directly involves the chloride anion. chinesechemsoc.org The stability of the salt is significantly influenced by the nature of the anion; salts with strongly coordinating anions like halides tend to have lower thermal stability. chinesechemsoc.org

Factors such as temperature, the presence of oxygen, and metals can accelerate the degradation of these salts. For instance, while N-Alkyl-N-benzylpyridinium salts can be synthesized by refluxing pyridine and benzyl chloride at elevated temperatures (e.g., 80°C), higher temperatures can promote decomposition.

Table 1: General Thermal Decomposition Pathways for this compound

PathwayDescriptionProducts
Reverse Menshutkin Reaction A dealkylation process that is the reverse of the quaternization reaction.Pyridine, Benzyl chloride
Intramolecular β-Elimination Involves the anion in a five-centered transition state, leading to elimination.Pyridine, Alkene, HCl

Photochemical Transformations and Intermediate Analysis

The photochemical behavior of N-Alkyl-N-benzylpyridinium salts is of interest for applications such as photopolymerization. When subjected to light, N-benzylpyridinium salts can form charge-transfer (CT) complexes. In the context of methyl methacrylate (B99206) polymerization, N-benzylpyridinium bromide has been shown to form such complexes. These CT complexes can subsequently decompose, generating bromine radicals that initiate the polymerization chain reaction. It is proposed that the chloride salt, N-benzylpyridinium chloride, likely exhibits similar behavior, with a solvent-dependent equilibrium between free ions and ion pairs.

The core of this photochemical activity lies in the generation of radical intermediates upon photolysis. The benzyl-pyridinium bond is susceptible to homolytic cleavage under UV irradiation, which would yield a benzyl radical and a pyridinyl radical cation. These highly reactive intermediates can then engage in a variety of subsequent reactions, including initiating polymerization or reacting with solvents or other species present in the system. The analysis of these transient intermediates often requires specialized spectroscopic techniques such as flash photolysis coupled with transient absorption spectroscopy to detect and characterize the short-lived radical species.

Degenerate Ring Transformation Reactions of N-Benzylpyridinium Salts

Recent research has unveiled a fascinating and complex reactivity pattern for N-benzylpyridinium salts known as degenerate ring transformations (DRT). This process involves the formal reconstruction of the pyridine ring system, allowing for the introduction of new functional groups.

Superoxide (B77818) Radical Anion Triggered Mechanisms

A key trigger for the degenerate ring transformation of N-benzylpyridinium salts is the superoxide radical anion (O₂•⁻). chinesechemsoc.org The N-benzylation of the pyridine ring enhances its electrophilicity, making it susceptible to nucleophilic attack by the superoxide anion. chinesechemsoc.org This initial attack is the critical step that initiates the entire transformation cascade. chinesechemsoc.org

The mechanism proceeds through the nucleophilic addition of the superoxide radical anion to the pyridinium ring. This event disrupts the aromaticity of the ring and sets the stage for subsequent rearrangements. The efficiency of this transformation can be highly dependent on the reaction conditions, such as the method of superoxide generation. chinesechemsoc.org For example, systems involving Cu(I)/DMAP and a reagent like phenylboronic acid pinacol (B44631) ester (PhBpin) have been shown to be effective in promoting the reaction, with the system playing a role in both generating the superoxide radical and facilitating subsequent steps. chinesechemsoc.org Density Functional Theory (DFT) calculations have been employed to elucidate the role of these reagents in accelerating the DRT process. chinesechemsoc.org

Ring Opening and Recyclization Phenomena

Following the initial attack by the superoxide radical anion, the N-benzylpyridinium salt undergoes a sophisticated sequence of ring opening and recyclization. chinesechemsoc.org The process, often referred to as an addition of nucleophile/ring-opening/ring-closing (ANRORC) type mechanism, leads to a complete skeletal rearrangement.

The proposed mechanistic pathway involves the initial adduct undergoing a ring-opening event to form an acyclic intermediate. chinesechemsoc.org This open-chain species then undergoes a 6π-electrocyclization, a type of pericyclic reaction, to form a new six-membered ring. chinesechemsoc.org The final step in the sequence is an aromatization event, which re-establishes the stable pyridine core, now bearing new substituents. chinesechemsoc.org This elegant cascade allows for the dual functionalization of the pyridine scaffold, for instance, by installing an aryl group at the C2 position and a formyl group at the C3 position, yielding C2-arylated nicotinaldehydes. chinesechemsoc.org This transformation is highly atom-economical and represents a powerful strategy for pyridine core editing. chinesechemsoc.org

Table 2: Mechanistic Steps in Superoxide-Triggered Degenerate Ring Transformation

StepDescriptionIntermediate/Product Type
1. Nucleophilic Attack The superoxide radical anion (O₂•⁻) attacks the electrophilic N-benzylpyridinium ring.Superoxide-pyridinium adduct
2. Ring Opening The initial adduct undergoes cleavage of a C-N bond, opening the pyridinium ring.Acyclic intermediate
3. 6π-Electrocyclization The open-chain intermediate undergoes a pericyclic reaction to form a new six-membered ring.Dihydropyridine derivative
4. Aromatization The cyclized intermediate eliminates a leaving group to regain aromaticity.Functionalized pyridine

Catalytic Applications and Fundamental Catalytic Mechanisms of N Alkyl N Benzylpyridinium Chloride

N-Alkyl-N-benzylpyridinium Chloride as a Catalyst

The catalytic utility of N-Alkyl-N-benzylpyridinium salts stems from their ability to act as latent sources of either cationic or acidic species, which can initiate or promote chemical reactions under specific conditions. This latent reactivity makes them particularly valuable as initiators that can be activated by thermal or photochemical stimuli.

N-benzylpyridinium salts are recognized as effective thermally latent initiators for the cationic polymerization of various monomers. mdpi.com This process involves the generation of a cationic species from the salt, which then propagates the polymerization chain. rsc.org The applications are diverse, including the polymerization of monomers like methyl methacrylate (B99206).

Thermal Activation: N-benzylpyridinium salts with non-nucleophilic counterions can initiate cationic polymerization upon heating. The activation mechanism involves the dissociation of the salt to generate a benzyl (B1604629) cation. This carbocation is the active species that initiates the polymerization of nucleophilic monomers, such as epoxides and vinyl ethers. The thermal stability of the salt ensures that polymerization does not occur prematurely, providing temporal control over the reaction. mdpi.comnih.gov

Photochemical Activation: While N-benzylpyridinium salts are primarily thermal initiators, related N-alkoxy pyridinium (B92312) salts are highly effective photochemical initiators. mdpi.com Upon UV irradiation, the nitrogen-oxygen bond in N-alkoxy pyridinium salts undergoes cleavage. nih.gov This can occur through two primary pathways:

Homolytic Cleavage: The N-O bond breaks to form a pyridinium-type radical cation and an alkoxy radical. The radical cation, or a Brønsted acid formed from it by abstracting a hydrogen atom from the monomer or solvent, can initiate cationic polymerization. nih.govthieme-connect.com

Heterolytic Cleavage: The bond breaks to directly form a cation and an alkoxy radical, with the cation initiating polymerization. mdpi.com

Indirect sensitization is also a viable mechanism, where an electron-transfer reaction occurs between the pyridinium salt and a photoexcited sensitizer (B1316253) or other electron-rich compounds. mdpi.com

The efficiency and thermal latency of N-benzylpyridinium salt initiators are highly dependent on their molecular structure, specifically the electronic nature of substituents on both the pyridine (B92270) and benzyl rings. mdpi.com

Effect of Pyridine Ring Substituents: The activity of the initiator is significantly influenced by substituents on the pyridinium ring. Electron-withdrawing groups enhance the catalytic activity. This is because they stabilize the resulting pyridine leaving group, facilitating the dissociation of the benzyl cation. nih.gov The order of activity based on para-substituents on the pyridine ring has been found to be: p-CN > H > p-CH₃ > p-N(CH₃)₂. nih.gov Steric factors also play a role; an ortho-cyano (o-CN) substituent dramatically increases thermal sensitivity and activity compared to its para-counterpart (p-CN), an effect attributed to a combination of electronic and steric influences. nih.gov

Effect of Benzyl Ring Substituents: Conversely, electron-donating substituents on the benzyl group enhance the thermal sensitivity and reactivity of the initiator. These groups stabilize the generated benzyl cation, making its formation more favorable. The order of reactivity based on benzyl ring substituents is: CH₃ > H = Cl > NO₂. nih.gov

Table 1: Structure-Activity Relationships in Thermal Initiation

Substituent PositionSubstituent TypeEffect on Initiator ActivityReactivity Order
Pyridine Ring (para)Electron-withdrawingIncreases activityp-CN > H > p-CH₃ > p-N(CH₃)₂ nih.gov
Pyridine Ring (para)Electron-donatingDecreases activityp-CN > H > p-CH₃ > p-N(CH₃)₂ nih.gov
Benzyl RingElectron-donatingIncreases activityCH₃ > H = Cl > NO₂ nih.gov
Benzyl RingElectron-withdrawingDecreases activityCH₃ > H = Cl > NO₂ nih.gov

Aprotic pyridinium ions that feature electron-withdrawing groups on the aromatic ring serve as potent catalysts for key organic transformations. mdpi.com These include the formation of protective groups such as acetals from aldehydes and the synthesis of dithianes and dithiolanes. mdpi.com In these reactions, the pyridinium salt functions as a mild Brønsted acid catalyst, activating the carbonyl group of the aldehyde towards nucleophilic attack by an alcohol or a dithiol, thereby facilitating the formation of the corresponding acetal (B89532) or dithiolane.

Initiation of Cationic Polymerization Reactions

Stereoselective Catalysis Mediated by N-Alkyl-N-benzylpyridinium Salts

The application of pyridinium salts extends into the highly sophisticated realm of stereoselective catalysis, where the goal is to control the three-dimensional arrangement of atoms in the product. Chiral pyridinium salts are instrumental in creating chiral molecules with high enantioselectivity.

A significant advancement in this area is the enantioselective dearomatization of pyridinium salts catalyzed by rhodium complexes. thieme-connect.com This reaction transforms flat, aromatic pyridinium rings into three-dimensional, highly functionalized dihydropyridines, which are valuable scaffolds in medicinal chemistry. thieme-connect.comrsc.org

The process typically involves a rhodium catalyst, often complexed with a chiral ligand such as (R)-BINAP, which directs the stereochemical outcome of the reaction. thieme-connect.com The reaction proceeds via the addition of a nucleophile, such as an arylboronic acid, to the pyridinium salt. The rhodium catalyst mediates this addition, leading to the formation of a new carbon-carbon bond and the disruption of the aromatic system. This creates a fully substituted stereocenter with high enantiomeric excess (ee). thieme-connect.com The resulting dihydropyridines can be further modified to produce important piperidine (B6355638) and tetrahydropyridine (B1245486) structures. thieme-connect.com

Table 2: Examples of Rhodium-Catalyzed Dearomatization of Pyridinium Salts

ProductYieldEnantiomeric Excess (ee)
N-OMe-O-Me-Ph Dihydropyridine (B1217469)95%97%
N-OMe-O-Me-F Dihydropyridine99%93%
N-OMe-O-Me Dihydropyridine99%94%
(Data sourced from a study by Karimov and co-workers on the rhodium/BINAP catalyzed dearomatization of pyridinium salts. thieme-connect.com)

Asymmetric Addition of Organometallic Reagents

The catalytic utility of N-alkyl-N-benzylpyridinium salts extends to the challenging field of asymmetric carbon-carbon bond formation, particularly in the addition of organometallic reagents to prochiral substrates. While direct and extensive research on "this compound" as the primary chiral catalyst in these transformations is not widely documented, the principles of its potential application can be inferred from studies on closely related chiral pyridinium systems. These compounds primarily function as phase-transfer catalysts or as chiral templates to induce enantioselectivity in the addition of organometallic nucleophiles.

The fundamental mechanism revolves around the formation of a chiral ion pair between the cationic pyridinium catalyst and an anionic nucleophile, or through the activation of the substrate by the pyridinium salt. In the context of phase-transfer catalysis, a chiral N-alkyl-N-benzylpyridinium salt can transport a nucleophile from an aqueous or solid phase to an organic phase containing the electrophile. The close association within the chiral ion pair in the less polar organic solvent dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

Recent advancements have focused on the dearomatization of pyridinium salts themselves through the asymmetric addition of organometallic reagents. In these cases, the N-substituent plays a crucial role in the reactivity and stereoselectivity of the addition. While many examples utilize an N-acyl group to activate the pyridine ring, the principles are applicable to N-alkyl derivatives. The addition of organometallic reagents such as Grignard reagents, organoboronic acids, and organozinc compounds to N-substituted pyridinium salts can lead to the formation of valuable chiral dihydropyridines and their derivatives. acs.orgauburn.edu

For instance, studies have shown that the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents can produce enantioenriched 1,4-dihydropyridines. acs.org Although these systems often employ a separate chiral ligand with the metal catalyst, the pyridinium salt is a key substrate. The nature of the N-substituent on the pyridinium ring can influence the regioselectivity of the nucleophilic attack. acs.orgrug.nl

In a related approach, chiral N-acylpyridinium salts have been used to control the stereochemistry of Grignard reagent additions. nih.gov The chiral auxiliary attached to the nitrogen atom directs the incoming nucleophile to one face of the pyridinium ring, resulting in high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. This strategy highlights the potential for a chiral N-alkyl-N-benzylpyridinium salt, where the chirality resides in the alkyl or benzyl group, to perform a similar role.

The table below summarizes representative examples of asymmetric additions of organometallic reagents to pyridinium salt derivatives, illustrating the potential reaction space for this compound-type catalysts.

Catalyst/Chiral AuxiliaryOrganometallic ReagentSubstrateProductYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Chiral Copper CatalystGrignard ReagentsN-Acylpyridinium Salt1,4-Dihydropyridineup to 90up to 92 ee acs.orgrug.nl
Rhodium/Chiral LigandArylboronic AcidsN-Alkylpyridinium Salt1,6-Dihydropyridine-- auburn.edu
(-)-trans-2-(α-cumyl)cyclohexanol (Chiral Auxiliary)Grignard Reagent4-methoxy-3-(triisopropylsilyl)pyridineN-Acyldihydropyridone7688 de nih.gov
Chiral Rhodium CatalystAlkynyl NucleophilesN-Alkylpyridinium SaltDihydropyridine-High Regio- and Stereocontrol nih.gov

Applications in Materials Science and Interface Chemistry

Corrosion Inhibition Mechanisms of N-Alkyl-N-benzylpyridinium Chloride

The primary application of this compound in materials science is the protection of metals, particularly steel, from corrosion in acidic environments, such as those encountered during industrial cleaning or oil and gas exploration. evitachem.com Its effectiveness stems from its ability to form a persistent protective layer on the metal surface, mitigating the electrochemical reactions that cause corrosion.

The fundamental mechanism of corrosion inhibition by this compound is its adsorption onto the metal surface. This process involves the displacement of water molecules and corrosive ions from the metal. The adsorption is typically a spontaneous process driven by a combination of physical and chemical interactions.

Electrostatic Interaction (Physisorption): In acidic solutions, the metal surface often carries a net negative charge. The positively charged nitrogen atom in the pyridinium (B92312) ring of the inhibitor molecule is electrostatically attracted to this negatively charged surface. evitachem.com

Chemisorption: The molecule can also engage in a stronger form of adsorption through the sharing of electrons. The aromatic benzyl (B1604629) and pyridinium rings are rich in π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate-type bond.

Hydrophobic Effect: Once adsorbed, the nonpolar alkyl and benzyl groups orient themselves away from the metal surface, forming a dense, non-polar hydrophobic barrier. evitachem.com This layer effectively blocks the approach of corrosive species like hydronium ions and chloride ions to the metal. evitachem.com

The adsorption behavior of these inhibitors on steel surfaces is often described by adsorption isotherms, such as the Langmuir or Temkin isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. researchgate.net

Adsorption TypeInteracting ComponentsDriving Force
Physisorption Cationic Pyridinium Head (+) & Negatively Charged Metal Surface (-)Electrostatic Attraction
Chemisorption π-electrons (Pyridinium, Benzyl rings) & Vacant d-orbitals (Metal)Covalent Bond Formation
Hydrophobic Layer Alkyl and Benzyl ChainsRepulsion of Water/Aqueous Species

The formation and effectiveness of the protective film are commonly evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP): PDP curves reveal that this compound typically functions as a mixed-type inhibitor. This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) by blocking the active sites on the metal surface. The presence of the inhibitor leads to a significant decrease in the corrosion current density (i_corr). researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide insight into the properties of the inhibitor film at the metal-solution interface. In the presence of this compound, Nyquist plots typically show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). This indicates that the inhibitor film impedes the flow of charge, thereby slowing the corrosion process. Concurrently, a decrease in the double-layer capacitance (C_dl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules, leading to a thicker and/or less dielectric protective layer. researchgate.net

Table 1: Representative Electrochemical Parameters for Steel in Acidic Solution The following is an interactive table representing typical data. Values are illustrative.

Condition Corrosion Current Density (i_corr, µA/cm²) Charge Transfer Resistance (R_ct, Ω·cm²) Double-Layer Capacitance (C_dl, µF/cm²) Inhibition Efficiency (%)
Uninhibited (Blank) 850 45 120 N/A

| With Inhibitor | 42 | 980 | 45 | 95.1 |

The corrosion inhibition efficiency of this compound is not constant but is strongly dependent on its specific molecular structure. evitachem.com

Alkyl Chain Length: Generally, increasing the length of the alkyl chain (e.g., from C8 to C16) enhances the inhibition efficiency. Longer alkyl chains provide greater surface coverage and create a more formidable hydrophobic barrier against corrosive species. This trend is well-documented for various quaternary ammonium (B1175870) salt inhibitors.

Substituents on the Benzyl Ring: The electronic properties of substituents on the benzyl group can influence the molecule's adsorption characteristics. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its ability to form bonds with the metal surface. Conversely, the size and position of substituents can cause steric hindrance, which might affect the packing density of the inhibitor film. Studies on similar compounds have shown that even small changes, such as adding a fluorine atom versus a nitro group, can significantly alter inhibitory activity. nih.gov

Table 2: Effect of Alkyl Chain Length on Inhibition Efficiency (Illustrative)

Alkyl Chain Length Surface Coverage (θ) Inhibition Efficiency (η%)
C8 0.85 85%
C12 0.94 94%

The performance of this compound can be significantly enhanced through synergistic interactions with other chemical species, particularly halide ions or other surfactants. researchgate.net Synergy occurs when the combined inhibition efficiency of two or more components is greater than the sum of their individual efficiencies.

Halide Ions: In acidic solutions containing halide ions (e.g., Cl⁻, Br⁻, I⁻), the negatively charged halides first adsorb onto the positively charged metal surface. This increases the negative charge density on the surface, which in turn promotes the electrostatic adsorption of the cationic this compound molecules, leading to a more stable and effective protective film.

Surface Active Properties of this compound

The same molecular features that make this compound an effective corrosion inhibitor also give it distinct surface-active properties. As a type of cationic surfactant, it can alter the properties of interfaces.

The amphiphilic nature of this compound—possessing a hydrophilic (water-loving) pyridinium head and a hydrophobic (water-repelling) tail composed of the alkyl and benzyl groups—drives its interfacial activity. evitachem.com

When introduced into an aqueous solution, these molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. They orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed away from it. This adsorption at the surface disrupts the cohesive energy of the water molecules, leading to a reduction in the surface tension of the solution.

This surfactant behavior is integral to its corrosion inhibition mechanism. The ability to reduce surface tension and adsorb at the solid-liquid interface is precisely what enables it to displace water and form a protective film on the metal. researchgate.net The efficiency of this process is related to properties like its critical micelle concentration (CMC), the concentration above which the molecules begin to form aggregates (micelles) in the bulk solution.

Advanced Spectroscopic and Computational Characterization of N Alkyl N Benzylpyridinium Chloride

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of N-Alkyl-N-benzylpyridinium chloride. Techniques such as NMR, IR, Raman, and mass spectrometry each offer unique information about the molecule's framework and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms and analyzing the conformational dynamics of molecules in solution. nih.govauremn.org.br For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

High-resolution ¹H NMR signals can reveal conformational dynamics; sharp signals may indicate a single dominant conformation or rapid equilibrium between multiple forms, while signal broadening suggests exchange dynamics on the millisecond timescale. copernicus.org In some N-benzyl derivatives, hindered bond rotation can lead to the appearance of distinct sets of signals for different rotamers, allowing for the characterization of a slow molecular interchange in solution. copernicus.orgscielo.br

The chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the pyridinium (B92312) ring are typically deshielded and appear at higher chemical shifts due to the ring's aromaticity and the positive charge on the nitrogen atom. The benzylic protons (N-CH₂) also show a characteristic downfield shift. Two-dimensional NMR techniques like NOESY can be used to identify protons that are close in space, which is crucial for determining the molecule's three-dimensional conformation in solution. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the N-Benzylpyridinium Moiety

AtomTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Benzylic (N-CH₂)~5.5 - 6.0~60 - 65
Pyridinium (ortho-H)~8.8 - 9.2~145 - 150
Pyridinium (meta-H)~8.0 - 8.4~128 - 132
Pyridinium (para-H)~8.5 - 8.8~140 - 145
Benzyl (B1604629) (aromatic)~7.2 - 7.6~125 - 135
Alkyl (α-CH₂)VariableVariable

Note: Shifts are approximate and can vary based on the solvent, concentration, and the specific alkyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The protonation of the pyridine (B92270) nitrogen to form a pyridinium salt introduces several characteristic bands. researchgate.net Aromatic C-H stretching vibrations for both the pyridinium and benzyl rings are typically observed in the 3000–3100 cm⁻¹ region. elixirpublishers.com The stretching vibrations of the C=C and C=N bonds within the pyridinium ring appear in the 1400-1650 cm⁻¹ range. researchgate.net The presence of the alkyl chain introduces characteristic C-H stretching bands just below 3000 cm⁻¹.

Table 2: Key Vibrational Modes for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch (Pyridinium & Benzyl)3000 - 3100IR, Raman
Aliphatic C-H Stretch (Alkyl Chain)2850 - 2960IR, Raman
Pyridinium Ring C=C and C=N Stretch1400 - 1650IR, Raman
C-H In-plane Bending1000 - 1300IR
C-H Out-of-plane Bending700 - 900IR

Note: Assignments are based on characteristic group frequencies for pyridinium salts and substituted benzenes. researchgate.netasianpubs.orgcdnsciencepub.comcdnsciencepub.com

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and studying its fragmentation pathways. Electrospray ionization (ESI) is a particularly suitable "soft" ionization method for pre-charged ionic compounds like this compound, as it allows the intact cation to be transferred into the gas phase for analysis. nih.govresearchgate.netresearchgate.net

The resulting mass spectrum will show a prominent peak corresponding to the N-Alkyl-N-benzylpyridinium cation, [M]⁺, confirming its molecular weight. Further analysis using tandem mass spectrometry (MS/MS) involves collisional activation of the parent ion to induce fragmentation. nih.gov

The most common fragmentation pathway for benzylpyridinium ions is the cleavage of the C-N bond between the benzylic carbon and the pyridinium nitrogen. researchgate.netresearchgate.net This process results in the formation of a stable benzylium (B8442923) cation (or a substituted benzylium cation) and a neutral pyridine molecule (or an N-alkylpyridine). nih.govresearchgate.net Other, less dominant fragmentation pathways can also occur. researchgate.net The analysis of these fragment ions provides conclusive evidence for the compound's structure.

Table 3: Common Fragment Ions in the Mass Spectrum of a Benzylpyridinium Cation

IonDescriptionTypical m/z (for N-benzylpyridinium)
[C₁₂H₁₂N]⁺Molecular Ion (Parent Cation)170.1
[C₇H₇]⁺Benzylium Cation (from C-N cleavage)91.1

Note: m/z values for this compound will vary based on the specific alkyl group.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the electronic structure, stability, and intermolecular interactions of this compound at a molecular level, complementing experimental findings.

Quantum Chemical Calculations (e.g., DFT Studies, Frontier Orbital Analysis: HOMO/LUMO)

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of pyridinium-based compounds. acs.orgbohrium.com These calculations can predict optimized molecular geometries, electronic structures, and vibrational frequencies that show good agreement with experimental data. elixirpublishers.com

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical reactivity and stability. researchgate.net For pyridinium complexes, these calculations reveal their chemical activity and redox properties. researchgate.net

Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. researchgate.netacs.org These maps highlight the electropositive regions (around the pyridinium ring protons) and electronegative regions, providing insight into how the molecule will engage in non-covalent interactions like hydrogen bonding. acs.orgresearchgate.net

Table 4: Representative Calculated Quantum Chemical Parameters

ParameterSignificance
E_HOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Electrostatic PotentialIndicates charge distribution and sites for intermolecular interactions.

Note: Specific energy values depend on the computational method, basis set, and the specific N-alkyl group.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations are particularly useful for understanding its behavior in condensed phases, such as its interaction with surfaces or its dynamics in solution. nih.gov

Simulations of pyridinium-based ionic liquids have been used to investigate their adsorption onto surfaces like silica. nih.gov These studies can reveal how the cations and anions arrange themselves at the interface, showing, for instance, that the pyridinium ring may preferentially orient itself parallel to the surface while the alkyl chain extends towards the bulk phase. nih.gov

MD simulations also provide detailed information on intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the pyridinium cation and solvent molecules or anions. nih.gov By analyzing radial distribution functions (RDFs), researchers can determine the average distances and coordination numbers between different atomic species, offering a microscopic view of the liquid's structure and the interactions that govern its properties. nih.gov This information is crucial for understanding how these compounds function in applications like lubrication or as co-solvents. nih.govnih.gov

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are pivotal in understanding its chemical behavior and interaction with its environment. Computational chemistry provides powerful tools to explore the molecule's potential energy surface (PES), identifying stable conformations and the energy barriers that separate them. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the electronic structure and energy of the molecule at various geometries.

Energy minimization studies are performed to locate the lowest energy conformations, which represent the most probable shapes of the molecule. These studies involve systematically changing the dihedral angles of rotatable bonds and calculating the corresponding energy. The results of such an analysis can be visualized as a potential energy surface, where energy minima correspond to stable conformers and energy maxima represent transition states between them.

For the N-benzylpyridinium cation, a key feature is the orientation of the benzyl group relative to the pyridinium ring. The dihedral angle, defined by a plane containing the pyridinium ring and a plane containing the phenyl ring of the benzyl group, is a critical parameter. The rotation around this bond is associated with a specific rotational barrier, which is the energy required to move from one stable conformation to another. High-accuracy quantum chemical calculations on similar structures, such as the benzyl cation, have shown that such rotational barriers can be significant, on the order of tens of kcal/mol, indicating a considerable degree of rigidity and preference for specific conformations. The presence of the alkyl group introduces additional degrees of freedom, further complicating the conformational landscape. The length and branching of the alkyl chain influence the steric interactions within the molecule, which in turn affects the relative energies of different conformers.

A hypothetical potential energy surface scan for the rotation around the C-N bond between the benzyl group and the pyridinium ring might reveal several local energy minima. These would correspond to staggered conformations that minimize steric hindrance between the hydrogens of the benzyl methylene (B1212753) group and the atoms of the pyridinium ring. The global minimum would represent the most stable conformation of the molecule.

Table 1: Hypothetical Conformational Analysis of N-Methyl-N-benzylpyridinium Cation

Dihedral Angle (Phenyl-CH₂-N-Pyridinium)Relative Energy (kcal/mol)Conformer Description
5.2Eclipsed (Transition State)
60°0.8Gauche
90°0.0Orthogonal (Global Minimum)
120°0.9Gauche
180°4.8Eclipsed (Transition State)

Note: This data is illustrative and based on general principles of conformational analysis for similar molecular structures. Actual values would require specific computational studies.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers a suite of tools to predict the reactivity of a molecule and to elucidate potential reaction pathways. For this compound, these methods can identify the most reactive sites within the molecule and provide insights into how it will interact with other chemical species. Key to these predictions are the concepts of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), as well as the calculation of reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

For the N-Alkyl-N-benzylpyridinium cation, the positive charge on the pyridinium ring significantly lowers the energy of the LUMO, making the ring system a prime target for nucleophilic attack. The benzyl group is also susceptible to nucleophilic substitution, where the pyridinium moiety acts as a good leaving group.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. In the N-Alkyl-N-benzylpyridinium cation, the MEP would show a strong positive potential around the pyridinium ring, particularly on the hydrogen atoms, and a delocalized positive charge. This further confirms the susceptibility of the ring to nucleophilic attack.

Fukui functions are another powerful tool derived from DFT for predicting reactivity. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed, atom-by-atom analysis of reactive sites. For the N-Alkyl-N-benzylpyridinium cation, Fukui function analysis could pinpoint specific atoms on the pyridinium ring that are most susceptible to nucleophilic attack.

Based on these computational insights, several reaction pathways can be predicted for this compound. The most prominent is nucleophilic substitution at the benzylic carbon, leading to the displacement of the pyridine derivative. The pyridinium ring itself can also undergo nucleophilic addition, particularly with strong nucleophiles, which can lead to ring-opening or the formation of dihydropyridine (B1217469) derivatives. Under extreme conditions, such as high temperatures or the presence of strong bases, decomposition reactions can occur, leading to the formation of pyridine derivatives and other byproducts.

Table 2: Hypothetical Reactivity Descriptors for N-Methyl-N-benzylpyridinium Cation

DescriptorValue (eV)Interpretation
HOMO Energy-8.5Energy of the highest occupied molecular orbital
LUMO Energy-3.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity
Ionization Potential8.5Energy required to remove an electron
Electron Affinity3.2Energy released upon adding an electron
Electronegativity5.85Tendency to attract electrons
Chemical Hardness2.65Resistance to change in electron configuration

Note: This data is illustrative and based on typical values for similar organic cations. Actual values would require specific computational studies.

Synthesis of Complex Organic Architectures Utilizing N Alkyl N Benzylpyridinium Chloride As a Precursor

Building Blocks for Diverse Heterocyclic Systems

The activated nature of the N-benzylpyridinium salt makes it an ideal starting point for creating more complex, three-dimensional structures from a flat, aromatic core. Through carefully chosen reagents and reaction conditions, the pyridinium (B92312) moiety can be transformed into a range of saturated and unsaturated heterocyclic scaffolds.

Piperidine (B6355638) frameworks are ubiquitous in pharmaceuticals and natural alkaloids. One of the most direct methods to access these structures is through the reduction of pyridinium salts. The N-alkylation to form an N-benzylpyridinium salt is the crucial first step, activating the ring for subsequent reduction.

The partial reduction of substituted N-benzylpyridinium salts using reducing agents like sodium borohydride (B1222165) (NaBH₄) typically yields 1,2,5,6-tetrahydropyridine derivatives regioselectively. tandfonline.comtandfonline.com The reaction's outcome and yield are highly dependent on the nature and position of substituents on the pyridine (B92270) ring and the benzyl (B1604629) group. tandfonline.comtandfonline.com For instance, the reduction of 3- and 4-substituted pyridinium salts with NaBH₄ has been shown to produce these tetrahydropyridines in moderate to excellent yields. tandfonline.comresearchgate.net These intermediates can then be fully reduced to the corresponding piperidine derivatives through catalytic hydrogenation. tandfonline.com

An Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, offering a direct route to enantioenriched piperidines with high levels of enantioselectivity (up to 93:7 er). acs.org This method highlights the utility of N-benzylpyridinium salts in asymmetric synthesis, providing access to chiral piperidine-containing compounds that can be transformed into biologically interesting molecules. acs.org

Table 1: Synthesis of Piperidine Derivatives via Reduction of N-Alkylpyridinium Salts

Precursor (Pyridinium Salt) Reagent/Catalyst Product Type Yield Key Finding Reference
3- or 4-substituted Pyridinium Salt NaBH₄ 1,2,5,6-Tetrahydropyridine Moderate to Excellent Yields depend on substituents on the phenyl and pyridyl rings. tandfonline.comtandfonline.com
2-Alkyl-pyridinium Salt [Ir(COD)Cl]₂, MeO-BoQPhos Chiral Piperidine - High enantioselectivity (up to 93:7 er) was achieved. acs.org

Beyond six-membered rings, N-benzylpyridinium salts are precursors to more complex heterocyclic systems like azocines (eight-membered rings) and isoquinuclidines (bridged bicyclic systems).

A synthetic route to eight-membered nitrogen heterocycles, specifically azocine (B12641756) derivatives, has been described starting from 3-alkyl-N-benzylpyridinium salts. researchgate.net These precursors are transformed into azocine derivatives, which can then be converted into their respective iminium salts. researchgate.net A study on the nucleophilic additions to these salts revealed that reagents like hydride or Grignard reagents react selectively at the 2-position, while others like azide (B81097) attack the 6-position, demonstrating regioselective functionalization of the azocine ring. researchgate.net

The photochemical properties of pyridinium salts have also been harnessed. The photocyclization of pyridinium salts can produce bicyclic aziridines, which are versatile intermediates. scilit.com This unique reactivity provides an entry into complex scaffolds, including spirobenzylisoquinolines and benzindenoazepines. scilit.com Furthermore, an enantioselective approach to chiral isoquinuclidines has been developed, where the key step involves a cycloaddition between chiral dihydropyridines (readily available from pyridinium salts) and dienophiles. researchgate.net

Dearomatization Strategies for Pyridine Nuclei Employing N-Alkyl-N-benzylpyridinium Intermediates

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which is a highly sought-after strategy in drug discovery and organic synthesis. chemistryviews.org The functionalization of the pyridine nitrogen to form an N-Alkyl-N-benzylpyridinium ion is a common and effective strategy to render the pyridine nucleus sufficiently electrophilic for a nucleophilic attack, thereby initiating dearomatization. mdpi.comacs.org

Achieving control over the position of the new bond (regioselectivity) and the three-dimensional arrangement of atoms (enantioselectivity) is a central challenge in dearomatization chemistry. Significant progress has been made using N-Alkyl-N-benzylpyridinium salts as substrates.

An organocatalytic approach using chiral enamines has been developed for the asymmetric dearomative addition of aldehydes to activated N-alkylpyridinium salts. acs.orgnih.gov This process exhibits complete C-4 regioselectivity, meaning the nucleophile adds exclusively to the 4-position of the pyridine ring, along with high levels of diastereoselectivity and enantioselectivity. acs.orgnih.gov This method yields a broad range of optically active 1,4-dihydropyridines. acs.org

In another strategy, a copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates has been reported. chemistryviews.org Using a chiral ligand, this method achieves excellent enantioselectivities. A carbonyl group at the C3-position of the pyridinium salt is crucial, as it helps to direct the incoming nucleophile to the C4-position. chemistryviews.org The resulting 4-silylated 1,4-dihydropyridines can be further processed into functionalized piperidine derivatives. chemistryviews.orgresearchgate.net These catalytic asymmetric dearomatization reactions provide efficient platforms for producing enantioenriched dihydropyridines and their derivatives from readily available pyridines. researchgate.netresearchgate.net

Table 2: Regio- and Enantioselective Dearomatization of N-Alkylpyridinium Salts

Pyridinium Substrate Catalyst/Reagent Nucleophile Selectivity Product Reference
Activated N-alkylpyridinium salts Chiral Secondary Amine Enolizable Aldehydes Complete C-4 regioselectivity, high diastereo- and enantiocontrol Optically active 1,4-dihydropyridines acs.orgnih.gov
Prochiral pyridinium triflates (with C3-carbonyl) Cu(CH₃CN)₄PF₆, (R,R)-Ph-BPE Me₂PhSi–Bpin C4-selective, excellent enantioselectivity 4-Silylated 1,4-dihydropyridines chemistryviews.org

Q & A

Q. How do crystallographic studies inform the solid-state behavior of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals cation-anion interactions and packing motifs. For instance, N-methyl-N-benzylpyridinium chloride exhibits a monoclinic lattice (P21/cP2_1/c) with chloride ions occupying interstitial sites. Thermal analysis (TGA/DSC) correlates crystal structure with thermal stability up to 200°C .

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